
CCR5 antagonist 1
Overview
Description
CCR5 antagonist 1 is a small molecule that inhibits the C-C chemokine receptor type 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the immune system by mediating the migration of immune cells to sites of inflammation. CCR5 is also a co-receptor for macrophage-tropic strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CCR5 antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure controls to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: CCR5 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially enhancing its antagonist properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups that may improve the compound’s efficacy
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of biological activity and pharmacokinetic properties .
Scientific Research Applications
CCR5 antagonists block HIV-1 from entering cells by preventing HIV-1 from interacting with the CCR5 cellular receptor . Therapeutics targeting CCR5 include CCR5 blockade using antibodies or antagonists, gene editing techniques like CRISPR, or combinations of both .
Scientific Research Applications
-
HIV Treatment CCR5 is a co-receptor for most HIV-1 strains, called CCR5 tropic (R5), making it a target for new antiretroviral drugs . CCR5 inhibitors have demonstrated effectiveness against HIV-1 infections and AIDS .
- Maraviroc (MVC) Maraviroc is a CCR5 antagonist used in HIV-1 treatment . Clinical trials showed that Maraviroc, at doses of 100 mg twice daily and higher, led to a viral load reduction of >1 log copies/ml .
- GRL-117C GRL-117C is a novel small molecule CCR5 inhibitor that inhibits wild-type R5-HIV-1 replication . GRL-117C also showed effectiveness against T/F viruses, with IC50 values comparable to Maraviroc .
- Immunomodulation Certain CCR5 inhibitors have immunomodulating properties . High molecular weight hyaluronic acid (HMW HA) possesses anti-inflammatory and immunosuppressive functions .
- Neurological Applications CCR5 antagonists are potential therapeutic candidates for stroke, showing neuroprotection and improved neural repair .
-
Other potential applications
- Cancer Treatment Hyaluronic acid (HA) is used in targeted cancer therapy .
- Diabetes Phenolic compounds may benefit glucose homeostasis, potentially improving the health of patients with diabetes .
- Various medical applications Hyaluronic acid (HA) has applications in viscosurgery, ophthalmology, orthopedic surgery, rheumatology, and tissue regeneration .
Table 1: Activity of CCR5 Inhibitors against HIV-1
Compound | IC50 (MAGI assay) | IC50 (p24 assay) | Reference |
---|---|---|---|
GRL-117C | 0.6 nM | 8.1 nM | |
Maraviroc | 0.7 nM | 4.5 nM | |
APL | 0.2 nM | 2.6 nM | |
GRL-10007C | 1.4 nM | N/A | |
GRL-10018C | 2.9 nM | N/A |
Case Studies
Mechanism of Action
CCR5 antagonist 1 exerts its effects by binding to the CCR5 receptor on the surface of immune cells. This binding prevents the interaction between the receptor and its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α), macrophage inflammatory protein 1 beta (MIP-1β), and regulated on activation, normal T cell expressed and secreted (RANTES). By blocking this interaction, this compound inhibits the signaling pathways that lead to immune cell migration and inflammation . Additionally, it prevents HIV-1 from using CCR5 as a co-receptor for viral entry into host cells, thereby inhibiting viral replication .
Comparison with Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1 infection.
Aplaviroc: Another CCR5 antagonist that was discontinued due to safety concerns.
Uniqueness: CCR5 antagonist 1 is unique in its specific binding affinity and selectivity for the CCR5 receptor, which may result in a different efficacy and safety profile compared to other CCR5 antagonists. Its distinct chemical structure and functional groups contribute to its unique pharmacological properties .
Biological Activity
CCR5 antagonists are a class of drugs designed to inhibit the CCR5 receptor, a key co-receptor that allows HIV to enter human cells. Among these, "CCR5 antagonist 1" refers to a specific compound that has shown promise in preclinical and clinical studies for its antiviral efficacy against R5-tropic HIV-1. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety profile, and potential applications beyond HIV treatment.
This compound functions by binding to the CCR5 receptor, preventing the HIV envelope protein gp120 from attaching to the receptor. This blockade inhibits viral entry into host cells, effectively reducing viral load in infected individuals. The compound demonstrates high selectivity for CCR5 over other receptors, minimizing off-target effects and enhancing its safety profile .
Efficacy Studies
Recent studies have evaluated the potency of this compound against various R5-tropic HIV-1 strains. The following table summarizes key findings from several assays:
Compound | Assay Type | IC50 Value (nM) | Efficacy Notes |
---|---|---|---|
This compound | MAGI Assay | 0.6 | Comparable potency to maraviroc |
This compound | p24 Assay | 8.1 | Lower potency observed compared to MAGI assay |
Maraviroc | MAGI Assay | 0.7 | Established benchmark for comparison |
Maraviroc | p24 Assay | 4.5 | Consistent results across different assays |
These results indicate that this compound exhibits significant antiviral activity, comparable to that of maraviroc, particularly in inhibiting R5-tropic strains of HIV-1 .
Case Studies
A notable case study involved treatment-experienced patients with R5-tropic HIV-1 who received this compound as part of their regimen. Over a period of 48 weeks, patients demonstrated a significant reduction in viral load and an increase in CD4+ T cell counts. The study reported an average viral load reduction of over 2 log10 copies/mL, indicating robust antiviral efficacy .
Another study focused on the long-term safety profile of this compound. Patients were monitored for adverse effects such as hepatotoxicity and cardiovascular events. Results showed that while some patients experienced mild liver enzyme elevations, these were manageable and resolved upon discontinuation of the drug .
Immunomodulatory Effects
Beyond its antiviral properties, this compound has shown potential immunomodulatory effects. It may reduce inflammation by inhibiting chemokine signaling pathways associated with immune responses. This characteristic could be beneficial in treating inflammatory conditions such as multiple sclerosis and graft-versus-host disease .
Resistance Profile
Resistance to CCR5 antagonists remains a concern in HIV treatment. Studies have indicated that while some viral strains can develop resistance through mutations that allow them to utilize alternative entry pathways (e.g., X4 tropism), this compound has demonstrated a lower propensity for resistance development compared to earlier compounds like aplaviroc . Continuous monitoring and resistance testing are essential components of managing therapy with CCR5 antagonists.
Properties
IUPAC Name |
N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJBOSYROBLSKR-BWMKXQIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46ClF2N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.